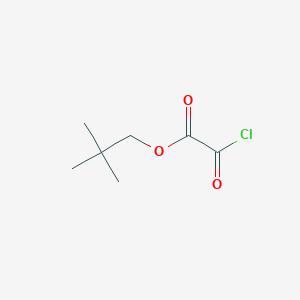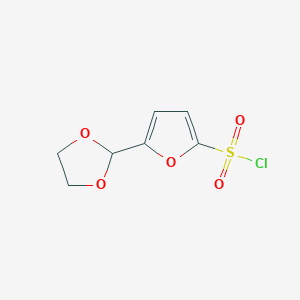
Boc-Ser(Tos)-OBzl
Vue d'ensemble
Description
Boc-Ser(Tos)-OBzl is a chemical compound used in scientific research for various purposes. It is a derivative of the amino acid serine and is often used as a protecting group in peptide synthesis.
Applications De Recherche Scientifique
Synthesis of Oligophosphoseryl Sequences
Boc-Ser(Tos)-OBzl has been used in the synthesis of protected oligophosphoseryl peptides from bovine caseins. This involves stepwise lengthening using Boc-Ser[PO(OPh)2]-OH as an acylating component and demonstrates its utility in complex peptide synthesis (Paquet & Johns, 2009).
Supercritical Fluid Extraction in Organophosphate Pesticides Analysis
In studies related to organophosphate pesticides, Boc-Ser(Tos)-OBzl derivatives have been used in supercritical fluid extraction (SFE) processes. These studies contribute to understanding how metabolites of organophosphate pesticides bound to serine residues can be released by SFE (Paquet & Khan, 1995).
Peptide-Cellulose Conjugation
Boc-Ser(Tos)-OBzl plays a role in the synthesis of peptide-cellulose conjugates, which are important in biomedical applications. The synthesis process uses a phosphoryl-protection strategy and involves the condensation of the α-carboxyl group of protected Boc-Ser(PO3Ph2) with β-amino groups of β-Ala-Cellulose (Devarayan et al., 2013).
Benzyl O-Benzyl-L-Serinate Hydrochloride Synthesis
In the synthesis of benzyl O-benzyl-L-serinate hydrochloride, an intermediate of Boc-Ser(Bzl)-OBzl is synthesized. This study contributes to the methodology of synthesizing complex peptide structures (Yang Da-cheng, 2003).
Role in Racemization-Free Coupling in Peptide Synthesis
Boc-Ser(Tos)-OBzl has been used in the development of new racemization-free coupling reagents in peptide synthesis. This plays a significant role in the efficient and accurate synthesis of peptides (Pedersen et al., 1982).
As Catalysts in Hydrolytic Reactions
It has also been utilized in the synthesis of linear, cyclic, and polypeptides acting as catalysts in hydrolytic reactions. This demonstrates its role in enzymatic and biochemical processes (Nishi & Nakajima, 1982).
Infrared Absorption Studies
Infrared absorption studies of peptide fragments in dichloromethane have utilized Boc-Ser(Tos)-OBzl. These studies contribute to the understanding of peptide conformations and interactions (Narita, Doi, & Nakai, 1987).
Synthesis of Casein-Related Peptides
Research on the efficient synthesis of Ser(PO3R2)-containing peptides using Boc-Ser(PO3R2)-OBzl derivatives has been significant in studying casein-related peptides. This contributes to our understanding of phosphorylation in biological systems (Perich, Alewood, & Johns, 1991).
Propriétés
IUPAC Name |
benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577536 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Tos)-OBzl | |
CAS RN |
94882-74-3 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94882-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)
![8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B1627001.png)



![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)

![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)